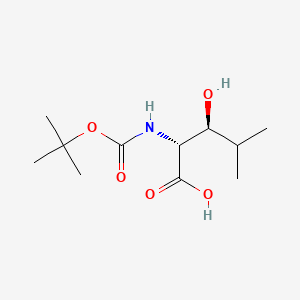

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Description

BenchChem offers high-quality Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a chiral building block of significant interest in medicinal chemistry and peptide synthesis. This document details the critical aspects of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol from its unprotected precursor, and robust characterization methods. Furthermore, it explores the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group and discusses the applications of this non-canonical amino acid in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules and peptide-based drugs.

Introduction: The Significance of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in Medicinal Chemistry

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-proteinogenic amino acid that has garnered attention in the field of drug discovery due to its unique structural features. The presence of two chiral centers and a hydroxyl group on the side chain allows for the introduction of specific stereochemistry and functionality into peptide backbones and other complex molecules. This level of control is paramount in the rational design of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

The protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) moiety is a crucial step in harnessing the synthetic potential of this amino acid. The Boc group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[] This orthogonality allows for the selective manipulation of other functional groups within a molecule without compromising the integrity of the protected amine. This guide will delve into the practical aspects of utilizing this important building block.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of both the unprotected and Boc-protected forms of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is fundamental for its effective use in synthesis and for the interpretation of experimental results.

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

This is the parent amino acid from which the Boc-protected derivative is synthesized.

| Property | Value | Source |

| CAS Number | 87421-23-6 | [2] |

| Molecular Formula | C₆H₁₃NO₃ | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | [2] |

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

The target compound of this guide, featuring the Boc protecting group on the alpha-amino functionality.

| Property | Value | Source |

| CAS Number | 182959-73-5 | [3] |

| Molecular Formula | C₁₁H₂₁NO₅ | [3][4] |

| Molecular Weight | 247.29 g/mol | [3][4] |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid from its parent amino acid is a critical procedure for its application in further synthetic endeavors. The following protocol is a robust and reproducible method for this transformation.

The Chemistry of Boc Protection

The reaction involves the nucleophilic attack of the amino group of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

Caption: General workflow for the Boc protection of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of amino acids.[5]

Materials:

-

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

5% aqueous citric acid solution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate to the solution and stir until it is completely dissolved.

-

Addition of Boc₂O: To the stirring solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% aqueous citric acid solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Purification

The crude product can be purified by crystallization. A patent describing a general method for the crystallization of Boc-amino acids suggests that for oily products, seeding followed by pulping in a weak polar solvent can induce crystallization.[6]

Crystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

If the product oils out, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), protons of the isobutyl side chain, the α-proton, the β-proton, and the hydroxyl proton.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the carbons of the amino acid backbone and side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (MW: 247.29), the expected molecular ion peak [M+H]⁺ would be at m/z 248.3.

Caption: Key analytical techniques for the characterization of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Applications in Drug Development and Peptide Synthesis

The unique stereochemistry and functionality of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid make it a valuable building block in the synthesis of complex therapeutic agents.

Peptide Synthesis

Boc-protected amino acids are fundamental reagents in solid-phase and solution-phase peptide synthesis.[] The incorporation of non-canonical amino acids like (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can introduce conformational constraints, improve metabolic stability, and enhance the biological activity of synthetic peptides.[9] The hydroxyl group on the side chain can also serve as a handle for further chemical modification, such as glycosylation or the attachment of reporter molecules.

Chiral Building Block in Drug Synthesis

Beyond peptide synthesis, this compound serves as a versatile chiral starting material for the synthesis of a variety of small molecule drugs. Its stereocenters can be used to control the overall stereochemistry of the final product, which is often critical for pharmacological activity. While specific examples for this particular amino acid are not widely published, analogous hydroxy amino acids are key components in various therapeutic agents, including antiviral and anticancer drugs.[10][11]

Conclusion

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable and versatile building block for researchers in drug discovery and peptide science. Its synthesis from the corresponding unprotected amino acid is straightforward, and its purification can be achieved through standard laboratory techniques. The Boc protecting group provides the necessary stability and orthogonality for its successful incorporation into complex molecular architectures. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such unique chiral building blocks will undoubtedly increase, paving the way for the development of novel drugs with improved therapeutic profiles.

References

-

PubChem. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Available at: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link].

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link].

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link].

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link].

- Google Patents. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link].

-

RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link].

-

MDPI. Mass Spectrometry for Biomedical and Food Analysis. Available at: [Link].

-

PubMed Central. A review: Mechanism of action of antiviral drugs. Available at: [Link].

-

Organic Syntheses. L-Proline. Available at: [Link].

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link].

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

-

NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link].

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Cheminfo.org. Determine the structure of Boc amino acids. Available at: [Link].

- Google Patents. US5118815A - Method for crystallization of amino acids.

-

MDPI. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Available at: [Link].

-

Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Available at: [Link].

-

PubMed Central. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Available at: [Link].

-

MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link].

-

PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link].

-

PubMed Central. Antiviral Agents. Available at: [Link].

-

PubMed. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6 ... Available at: [Link].

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Available at: [Link].

Sources

- 2. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 4. scbt.com [scbt.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid molecular weight

An In-depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Introduction

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-standard amino acid derivative of significant interest to researchers in synthetic organic chemistry and drug development. Its structure incorporates a specific stereochemistry ((2R,3S)-), a hydroxyl group, and a branched methyl side chain, making it a valuable chiral building block. The defining feature of this compound is the tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group. This strategic modification temporarily masks the nucleophilicity of the amine, enabling precise control over reaction sequences, particularly in the intricate process of peptide synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for professionals in the field.

Core Physicochemical Properties

The fundamental characteristics of a reagent are critical for its effective use in experimental design. The properties of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid | [1] |

| CAS Number | 182959-73-5 | [1] |

| Molecular Formula | C₁₁H₂₁NO₅ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

The molecular weight of the corresponding unprotected amino acid, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (C₆H₁₃NO₃), is 147.17 g/mol .[3][4]

The Role and Chemistry of the Boc Protecting Group

In complex molecular synthesis, the high reactivity of functional groups like amines can lead to undesirable side reactions, reducing yield and purity.[5] The Boc group serves as a robust protecting shield for the amino group, a concept central to modern synthetic strategies.

Causality Behind Protection: The lone pair of electrons on the nitrogen atom of an unprotected amine makes it highly nucleophilic. During peptide bond formation, this could lead to self-condensation or other non-targeted reactions. The Boc group mitigates this by sterically hindering the amine and withdrawing electron density, rendering it chemically inert under specific conditions.[5]

Key Characteristics:

-

Stability: The Boc group is stable in the presence of most nucleophiles and bases, allowing for selective reactions at other sites on the molecule.[6] This property enables an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions.

-

Cleavage (Deprotection): The tert-butyl carbamate is readily cleaved under anhydrous acidic conditions. The standard reagent for this is trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the release of the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6]

Synthesis and Purification

The synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is typically achieved through the N-protection of the parent amino acid.

General Synthesis Workflow

The most common and efficient method involves the reaction of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7]

Step-by-Step Methodology:

-

Dissolution: The parent amino acid is dissolved in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF), containing a base like sodium hydroxide or sodium bicarbonate.

-

Reaction: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, often portion-wise, while maintaining a basic pH and a controlled temperature (typically room temperature).

-

Quenching & Extraction: Once the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified, commonly via silica gel column chromatography, to yield the high-purity Boc-protected amino acid.

Visualization of Synthesis

Caption: General synthesis workflow for Boc-protection of an amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a cornerstone reagent in the Boc/Bzl strategy of Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain while it is anchored to an insoluble polymer support.[8]

The SPPS Cycle: A Self-Validating System

Each cycle of amino acid addition in SPPS is a rigorously controlled, multi-step process designed to ensure the fidelity of the final peptide sequence. The protocol itself is self-validating through the washing steps that remove excess reagents and by-products, ensuring high purity before the next cycle begins.

Detailed Experimental Protocol: Single Coupling Cycle

-

Nα-Boc Deprotection: The resin-bound peptide from the previous cycle is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 30 minutes. This step selectively removes the Boc group from the N-terminal amino acid, exposing a new free amine (as a trifluoroacetate salt).[7] The causality here is the acid-lability of the Boc group, which leaves other protecting groups (like benzyl-based side-chain protectors) intact.

-

Washing: The resin is thoroughly washed with DCM and then a non-nucleophilic base solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DMF or DCM) to remove residual TFA and neutralize the N-terminal amine.[7] This neutralization is critical for the subsequent coupling step to proceed efficiently.

-

Coupling: The target amino acid, Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (DIPEA) in a solvent like N,N-dimethylformamide (DMF). This activated species is then added to the resin. The reaction proceeds for 1-2 hours to form the new peptide bond.

-

Final Wash: The resin is washed extensively with DMF and DCM to remove any unreacted amino acid and coupling by-products, leaving the elongated peptide chain ready for the next deprotection cycle.

Visualization of the SPPS Cycle

Caption: The four key stages of a single cycle in Boc-based SPPS.

Quality Control and Characterization

To ensure the integrity of synthetic protocols and the final product, rigorous analytical characterization is mandatory. The identity and purity of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of key functional groups (e.g., C=O of the carbamate and carboxylic acid).

Conclusion

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is more than a simple chemical reagent; it is an enabling tool for the precise, controlled synthesis of complex molecular architectures. Its specific stereochemistry and the strategic application of the Boc protecting group provide researchers and drug development professionals with a reliable building block for constructing novel peptides and other therapeutics. Understanding its chemical properties, the rationale behind its synthesis, and its role in established protocols like SPPS is fundamental to leveraging its full potential in the advancement of medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Npc168081. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

- Sunkur, M., et al. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.

- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

Sources

- 1. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Npc168081 | C6H13NO3 | CID 6994743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid: Properties, Synthesis, and Applications

Abstract

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-proteinogenic, chiral amino acid derivative of significant interest in medicinal chemistry and drug development. As a sterically hindered building block, its incorporation into peptide chains can impart unique conformational constraints and metabolic stability. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed protocols and expert insights are provided for researchers, scientists, and drug development professionals to effectively utilize this versatile compound.

Introduction: The Strategic Importance of Protected Hydroxy Amino Acids

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis.[][2] Introduced by Carpino in 1957 and rapidly adopted by Merrifield for solid-phase peptide synthesis (SPPS), the Boc group provides robust, acid-labile protection for the α-amino group of amino acids.[3] Its stability under a wide range of coupling conditions and its clean, straightforward removal with mild acids like trifluoroacetic acid (TFA) make it an invaluable tool for the controlled, stepwise assembly of peptide chains.[][4]

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of L-allo-hydroxyisoleucine, is a particularly noteworthy building block. Its structure features:

-

A Boc-protected amine: Ensuring chemoselective carboxyl activation and preventing self-polymerization during peptide coupling.[4][5]

-

A secondary hydroxyl group: Offering a site for post-synthetic modification, such as glycosylation or phosphorylation, or influencing peptide conformation through hydrogen bonding.

-

A branched, bulky side chain: This feature can sterically shield the peptide backbone from enzymatic degradation and enforce specific secondary structures (e.g., β-turns), which are often crucial for biological activity.

-

Defined stereochemistry (2R, 3S): The precise spatial arrangement of its chiral centers is critical for molecular recognition and interaction with biological targets.

This guide will explore the fundamental properties of this compound and provide practical, field-tested methodologies for its application, particularly within the Boc-SPPS framework.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The properties of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid are summarized below. These data are critical for quality control, reaction monitoring, and structural confirmation.

Core Properties

| Property | Value | Source |

| Molecular Formula | C11H21NO5 | [6] |

| Molecular Weight | 247.29 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoic acid | N/A |

| Parent Compound | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | [8] |

| Parent MW | 147.17 g/mol | [8][9] |

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), methine protons (CH-N, CH-O, CH-C(CH₃)₂), and diastereotopic methyl groups. |

| ¹³C-NMR | Resonances for the Boc carbonyl (~155-157 ppm), Boc quaternary carbon (~80 ppm), carboxylic acid carbonyl (~170-175 ppm), and aliphatic carbons. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (urethane), C=O stretching (urethane and carboxylic acid), O-H stretching (alcohol and carboxylic acid), and C-H stretching. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions corresponding to the molecular weight. |

Expert Insight: When analyzing NMR data, pay close attention to the coupling constants between the C2 and C3 protons. The magnitude of this coupling can help confirm the syn or anti relative stereochemistry of the amino and hydroxy groups, which is crucial for verifying the (2R,3S) configuration.

Synthesis and Purification

The primary route to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves the protection of the parent amino acid, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Causality: The choice of di-tert-butyl dicarbonate ((Boc)₂O) is standard for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (t-butanol and CO₂). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

-

Dissolution: Dissolve (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH aqueous solution. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution while maintaining vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid (visualized with ninhydrin stain).

-

Workup: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a solid acid like potassium bisulfate (KHSO₄) or a cold aqueous solution of citric acid. The product will precipitate or form an oil. Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using a gradient of methanol in dichloromethane or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy to ensure the absence of starting material and byproducts, and by mass spectrometry to confirm the correct molecular weight.

Key Applications in Peptide Synthesis

The primary application of this compound is as a building block in SPPS to create novel peptides with enhanced properties.

Role in Boc-SPPS Chemistry

Boc-SPPS is a robust method particularly advantageous for synthesizing complex or hydrophobic peptides.[10][11] The strategy relies on a principle of "quasi-orthogonality" where the temporary Nα-Boc group is removed by a mild acid (TFA), while more permanent side-chain protecting groups and the resin linker are cleaved at the end of the synthesis using a much stronger acid, typically anhydrous hydrogen fluoride (HF).[12][13]

Incorporation into a Peptide Chain: A Step-by-Step Workflow

Incorporating Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle.

Caption: The core cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol

Causality: The carboxylic acid of the incoming Boc-amino acid must be activated to form a highly reactive species that will readily form an amide bond with the free amine of the peptide-resin.[14] Carbodiimide reagents like DIC, often combined with an additive like HOBt to suppress racemization, are common activators.

-

Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine. Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes to remove the N-terminal Boc group of the preceding amino acid.[3] Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, until a neutral pH is achieved. Wash the resin again with DCM and DMF.

-

Activation: In a separate vessel, dissolve Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (3-4 equivalents relative to resin loading) and an activating agent like HOBt (3-4 eq.) in DMF. Add a coupling reagent such as DIC (3-4 eq.) and allow the mixture to pre-activate for 5-10 minutes.

-

Expert Insight: Due to the steric hindrance of the β-branched side chain and the presence of the hydroxyl group, a more potent activating cocktail like HBTU or HATU may be required to achieve efficient coupling and avoid side reactions.

-

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: To ensure the coupling reaction has gone to completion, take a small sample of the resin and perform a qualitative test (e.g., the Kaiser test). A negative result (beads remain colorless) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF, DCM, and isopropanol to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.

Orthogonal Strategy: The hydroxyl group on the side chain is typically left unprotected during Boc-SPPS. It is generally not reactive enough to interfere with standard coupling reactions. However, if acylation of the hydroxyl group is a concern, especially with aggressive activation methods, an orthogonal protecting group (e.g., a benzyl or silyl ether) could be employed, which would be removed during the final HF cleavage step.[12][15]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[7][16] Avoid creating dust. Use in a well-ventilated area.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Protect from moisture.

-

Incompatible Materials: Strong oxidizing agents.[7]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information.[16][18]

Conclusion

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a valuable and strategic building block for peptide chemists and drug developers. Its unique structural features, including the acid-labile Boc group, a modifiable hydroxyl group, and a sterically demanding side chain, allow for the creation of peptides with tailored properties such as enhanced metabolic stability and defined conformational states. A thorough understanding of its physicochemical properties and the nuances of its incorporation via Boc-SPPS, as detailed in this guide, is paramount for its successful application in the synthesis of next-generation peptide therapeutics.

References

-

Boc Solid Phase Peptide Synthesis - ChemPep .

-

BOC-amino acids - BOC Sciences .

-

Protecting Groups in Peptide Synthesis | Biosynth .

-

Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid - Chem-Impex .

-

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | SCBT .

-

Npc168081 | C6H13NO3 - PubChem .

-

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid - PubChem .

-

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid .

-

(2R,3S)-3-formyl-2-hydroxy-4-methylpentanoic acid - PubChem .

-

2-Amino-4-hydroxy-3-methylpentanoic acid | C6H13NO3 - PubChem .

-

Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications .

-

SAFETY DATA SHEET - Fisher Scientific .

-

Orthogonal ligation strategies for peptide and protein - PubMed .

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem .

-

CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents .

-

Fmoc Amino Acids for SPPS - AltaBioscience .

-

BLD Pharmatech Safety Data Sheet .

-

Orthogonal Protection Definition - Fiveable .

-

Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC .

-

Peptide Synthesis by Boc Strategy - Sunresin Life Sciences .

-

MSDS - Safety Data Sheet - AAPPTEC .

-

Selecting Orthogonal Building Blocks - Sigma-Aldrich .

-

Amino Acid Derivatives for Peptide Synthesis .

-

(R)-3-Amino-4-methylpentanoic acid - CymitQuimica .

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - Technical University of Denmark .

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group - protocols.io .

Sources

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.ca [fishersci.ca]

- 8. (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Npc168081 | C6H13NO3 | CID 6994743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. biosynth.com [biosynth.com]

- 13. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 14. bachem.com [bachem.com]

- 15. fiveable.me [fiveable.me]

- 16. peptide.com [peptide.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. file.bldpharm.com [file.bldpharm.com]

A Comprehensive Technical Guide to the Asymmetric Synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid

Introduction: The Significance of Stereochemically Pure β-Hydroxy-α-Amino Acids

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, represents a vital chiral building block in the synthesis of numerous biologically active molecules. Its structure, featuring vicinal amino and hydroxyl groups with defined stereochemistry, is a common motif in a variety of natural products and pharmaceutical agents, including protease inhibitors and peptide antibiotics. The precise spatial arrangement of these functional groups is often critical for molecular recognition and biological activity. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure forms of this and related β-hydroxy-α-amino acids is of paramount importance to researchers in medicinal chemistry and drug development.

This in-depth technical guide provides a detailed, field-proven methodology for the asymmetric synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. The presented strategy is anchored in a diastereoselective Evans syn-aldol reaction to establish the key C2-C3 stereochemical relationship, followed by a stereospecific amination protocol. Each step is elucidated with causal explanations for experimental choices, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Strategic Overview of the Synthesis

The retrosynthetic analysis reveals a convergent and stereocontrolled approach. The target molecule can be disconnected at the N-Boc and C-N bonds, leading back to a key chiral intermediate, a β-hydroxy-α-azido acid. This intermediate, in turn, can be derived from a stereochemically defined β-hydroxy acid, which is accessible through a highly diastereoselective Evans syn-aldol reaction between a chiral N-acyloxazolidinone and isovaleraldehyde.

Caption: Workflow for the Evans syn-Aldol Reaction.

Experimental Protocol:

-

Preparation of the Chiral N-Acyloxazolidinone: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, followed by the slow addition of propionyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.

-

Evans Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv). The resulting mixture is stirred for 30 minutes. Freshly distilled isovaleraldehyde (1.5 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional hour. The reaction is quenched by the addition of a pH 7 buffer solution, followed by methanol and 30% aqueous hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the syn-aldol adduct with high diastereoselectivity.

| Parameter | Value | Reference |

| Diastereomeric Ratio (syn:anti) | >95:5 | [1] |

| Typical Yield | 80-90% | [1] |

Part 2: Stereoselective Introduction of the Amino Group

With the C3 hydroxyl group and the C4 methyl group in the correct relative (syn) configuration, the next critical step is the introduction of the amino group at C2 with the desired (R) configuration. This is achieved through a two-step sequence involving activation of the α-position and subsequent Sₙ2 displacement with an azide nucleophile, which proceeds with inversion of stereochemistry.

Caption: Workflow for the stereoselective amination.

Experimental Protocol:

-

α-Triflation of the Aldol Adduct: The syn-aldol adduct (1.0 equiv) is dissolved in anhydrous DCM and cooled to -78 °C. 2,6-Lutidine (1.5 equiv) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 equiv). The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous sodium bicarbonate. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude triflate is used immediately in the next step without further purification.

-

Azide Displacement: The crude triflate is dissolved in dimethylformamide (DMF). Sodium azide (3.0 equiv) is added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude α-azido adduct is purified by flash chromatography. This Sₙ2 reaction proceeds with complete inversion of configuration at the α-carbon, establishing the (2R) stereocenter. [2]

Part 3: Deprotection and Final Boc Protection

The final steps involve the removal of the chiral auxiliary, reduction of the azide to the primary amine, and subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Sources

Introduction: A Unique Building Block for Novel Peptide Therapeutics

An In-Depth Technical Guide to Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic Acid for Advanced Research and Drug Development

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-proteinogenic, chiral amino acid derivative of significant interest in medicinal chemistry and drug development. As a stereoisomer of hydroxyleucine, its unique three-dimensional structure—defined by the (2R,3S) configuration and the presence of a hydroxyl group on the side chain—makes it a valuable building block for synthesizing novel peptides with enhanced biological properties.

The N-terminus of this amino acid is protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis.[1][2][3] This acid-labile protecting group allows for the controlled, stepwise assembly of amino acids into a peptide chain, preventing unwanted side reactions and oligomerization during the coupling steps.[4][5] The incorporation of this specific building block can influence the resulting peptide's conformation, stability, and interaction with biological targets, making it a critical tool for researchers aiming to develop next-generation peptide-based therapeutics.[1] This guide provides a comprehensive overview of its procurement, quality control, and application for professionals in the field.

Part 1: Sourcing and Procurement of High-Purity Reagents

Identifying a reliable supplier is the foundational step for any research or development project. The quality of the starting material directly impacts the success of subsequent synthetic steps and the integrity of the final product. Below is a comparative table of established suppliers for Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid and its closely related stereoisomers, which are often categorized together. Researchers should always verify the exact CAS number and stereochemistry before purchase.

Table 1: Comparison of Key Suppliers

| Supplier | Product Name/Synonyms | CAS Number | Purity/Analysis Method |

| Santa Cruz Biotechnology | Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | Not specified, requires lot-specific CoA | Research Grade |

| Advanced Biochemicals | (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid | 182959-73-5 | Not specified |

| Chem-Impex | Boc-D-allo-isoleucine; Boc-(2R,3S-2-amino-3-methylpentanoic acid) | 55780-90-0 | ≥ 97% (HPLC) |

| GlobalChemMall | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | 87421-23-6 | Not specified |

| Lead Sciences / BLDpharm | Boc-D-allo-isoleucine | 55780-90-0 | 98% |

| Tokyo Chemical Industry (TCI) | N-(tert-Butoxycarbonyl)-L-tert-leucine (Boc-Tle-OH) | 62965-35-9 | >98.0% (T)(HPLC) |

| Spectrum Chemical | Boc-L-tert-leucine (Boc-Tle-OH) | 62965-35-9 | Meets or exceeds grade requirements |

| Apollo Scientific | CBZ-L-tert-Leucine Dicyclohexylammonium Salt | 62965-37-1 | Not specified |

Note: The CAS numbers may vary for different stereoisomers or related structures. Researchers must confirm the specific isomer required for their application.

Part 2: The Imperative of Quality Control and Analytical Validation

For drug development and advanced research, the purity and structural integrity of synthetic building blocks are non-negotiable. Reputable suppliers implement a stringent quality control (QC) and quality assurance (QA) framework to ensure that each batch meets high standards.[] In the pharmaceutical field, this level of analysis is critical for ensuring drug purity, stability, efficacy, and safety.[]

A comprehensive QC process for a compound like Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves multiple analytical techniques to verify its identity, purity, and stereochemical integrity.

Key Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity by separating the main compound from any impurities.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the presence of the Boc group and other key functionalities.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.[]

-

Chiral Chromatography/Optical Rotation: Essential for confirming the specific (2R,3S) stereochemistry, as different stereoisomers can have vastly different biological activities.

-

Certificate of Analysis (CoA): A document provided by the supplier that details the lot-specific results of these QC tests. Researchers should always request and review the CoA before using the material.[8][9]

The following diagram illustrates a typical workflow for the quality control and supply chain of a specialized chemical reagent.

Caption: Quality control and supply chain workflow.

Part 3: Core Application - A Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-protected amino acids is in solid-phase peptide synthesis (SPPS), a technique that builds peptide chains on a solid resin support. The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides or those containing sensitive moieties like esters.[4]

The process is cyclical, involving the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid in the sequence.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

This protocol describes a single coupling cycle for adding Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid to a growing peptide chain anchored to a resin (e.g., Merrifield or PAM resin).[10]

1. Resin Preparation and Swelling:

- Place the peptide-resin from the previous step into a suitable reaction vessel.

- Wash the resin thoroughly with Dichloromethane (DCM) (3 x 1 min) to swell it and prepare it for the reaction.

2. Boc Group Deprotection:

- Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the existing N-terminal Boc group.[10] This step generates a free amine on the resin-bound peptide.

- Drain the deprotection solution.

- Wash the resin with DCM (3 x 1 min) to remove residual TFA.

3. Neutralization:

- Neutralize the newly formed trifluoroacetate salt by washing the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DCM (2 x 2 min). This ensures the N-terminal amine is in its free base form, ready for coupling.

- Wash the resin again with DCM (3 x 1 min) to remove excess base.

4. Amino Acid Activation and Coupling:

- In a separate vial, dissolve Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).

- Add DIPEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the reaction for completion (disappearance of the free primary amine).

5. Washing:

- Once the coupling is complete, drain the reaction mixture.

- Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove unreacted reagents and byproducts.

- The resin is now ready for the next deprotection and coupling cycle.

6. Final Cleavage (Post-Synthesis):

- After the entire peptide sequence is assembled, the final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. In Boc chemistry, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[4][10] This step requires specialized equipment and safety precautions.[4]

The following diagram visualizes the key steps in a single Boc-SPPS cycle.

Caption: The core cycle of Boc Solid-Phase Peptide Synthesis.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. PubChem. [Link]

- Process for preparing Boc protected amino acid by (Boc) O.

-

Boc L Isoleucine Cas 13139 16 7. tianfu-chem.com. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Lund University. [Link]

-

2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID. Matrix Fine Chemicals. [Link]

-

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. GlobalChemMall. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Boc-l-Isoleucine, 99% 13139-16-7. Ottokemi. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid. China Kouting. [Link]

-

Boc-D-allo-isoleucine. Lead Sciences. [Link]

Sources

commercial availability of Boc-protected amino acids

An In-Depth Technical Guide to the Commercial Availability and Application of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a direct consequence of its unique acid-labile nature, which allows for selective and mild deprotection, a critical feature for the stepwise assembly of complex peptide chains.[][2] This guide provides a comprehensive overview of the commercial landscape of Boc-protected amino acids, offering technical insights into their selection, quality control, and application. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple cataloging of products to explain the underlying chemical principles and practical considerations that empower researchers to optimize their synthetic strategies. We will explore the nuances of Boc versus Fmoc chemistry, detail rigorous analytical methods for quality assurance, and provide validated, step-by-step protocols for key synthetic transformations.

The Chemistry of Boc Protection: A Strategic Choice

The strategic selection of a protecting group is fundamental to the success of any multi-step synthesis. The Boc group, introduced to the α-amino function of an amino acid, serves as a robust shield against unwanted side reactions during peptide coupling.[3][4] Its efficacy stems from its stability under a wide range of conditions, including the basic and nucleophilic environments often encountered during synthesis, while being readily cleaved under specific acidic conditions.[2]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) in the presence of a base. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc-anhydride.

Sources

Methodological & Application

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid solid-phase peptide synthesis

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing Boc-(2R,3S)-3-Hydroxyleucine

Executive Summary

This application note details the protocol for incorporating Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (hereafter referred to as Boc-D-allo-3-hydroxyleucine or Boc-HyLeu ) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

This non-proteinogenic amino acid is a critical structural motif in bioactive cyclodepsipeptides (e.g., Papuamides, Polyoxypeptins) and serves as a constrained isostere for threonine or leucine. Its incorporation presents two distinct challenges:

-

Steric Hindrance: The

-branched structure (similar to Isoleucine/Valine) significantly retards coupling rates. -

Side-Chain Reactivity: The secondary

-hydroxyl group, if unprotected, poses a high risk of O-acylation during subsequent chain elongation.

This guide provides a self-validating workflow using Boc-chemistry (Boc/Bzl strategy) , optimized to suppress racemization and prevent side-chain acylation.

Pre-Synthesis Analysis & Strategy

Stereochemical & Structural Definition

-

IUPAC Name: (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

-

Configuration: D-allo. (The C2-amine is R [D-config], and the C3-hydroxyl is S).

-

Structural Analog: It is the 3-hydroxy derivative of D-leucine, but sterically resembles D-allo-isoleucine.

The "Unprotected Hydroxyl" Dilemma

While commercial building blocks often lack side-chain protection to reduce cost, using unprotected Boc-HyLeu-OH in SPPS is risky.

-

Risk: If the hydroxyl group at C3 is left free, the activated carboxyl species of the next amino acid (during the subsequent coupling step) can attack this hydroxyl, forming an unwanted ester (depsipeptide) branch.

-

Recommendation: Use Boc-(2R,3S)-3-HyLeu(Bzl)-OH (Benzyl protected) whenever possible.

-

Contingency: If you must use the unprotected version, this residue should ideally be the N-terminal cap or followed immediately by a capping step (acetylation) if the OH is intended to be modified later. If chain elongation is required on an unprotected HyLeu, Protocol B (below) must be strictly followed to minimize O-acylation.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | MBHA (0.5–0.7 mmol/g) or PAM Resin | Standard supports for Boc chemistry (HF cleavage compatible). |

| Coupling Reagent | DIC / Oxyma Pure | Preferred.[1] Superior to HATU for preventing racemization in |

| Alt. Coupling | HATU / HOAt / TMP | Use only for extremely difficult couplings; high risk of epimerization at C2. |

| Solvent | DMF (Anhydrous) | Primary reaction solvent. |

| Deprotection | 50% TFA in DCM (+ 0.5% DTE) | Removal of Boc group.[2] DTE scavenges t-butyl cations. |

| Neutralization | 10% DIEA in DMF | Neutralizes the resin-bound amine salt after TFA treatment. |

Detailed Experimental Protocols

Workflow Visualization

Figure 1: Decision logic for incorporating Boc-HyLeu into a Boc-SPPS workflow. Note the specific "Double Couple" requirement due to steric hindrance.

Protocol A: Coupling Boc-(2R,3S)-HyLeu-OH to the Resin

Context: This step attaches the bulky HyLeu residue to the growing peptide chain.

-

Resin Preparation:

-

Swell the resin (MBHA or PAM) in DCM for 30 minutes.

-

Perform standard Boc deprotection of the previous residue (50% TFA/DCM, 2 x 1 min, 1 x 20 min).

-

Crucial: Wash thoroughly with DCM (5x) and DMF (5x) to remove all traces of TFA.

-

Neutralize with 10% DIEA/DMF (2 x 2 min). Wash with DMF (5x).

-

-

Activation (Pre-activation is discouraged to prevent racemization):

-

Calculate 3.0 equivalents (eq) of Boc-(2R,3S)-HyLeu-OH relative to resin loading.

-

Weigh 3.0 eq of Oxyma Pure .

-

Dissolve Amino Acid and Oxyma in minimal dry DMF.

-

Add 3.0 eq of DIC (Diisopropylcarbodiimide).

-

Note: Do not use bases (DIEA/NMM) during activation if using DIC/Oxyma; this preserves chirality [2].

-

-

Coupling Reaction:

-

Add the activated mixture immediately to the resin.

-

Agitate at room temperature for 2 to 4 hours . (Standard AAs take 1 hour; HyLeu requires more time due to

-branching). -

Recoupling (Recommended): Drain, wash with DMF, and repeat the coupling with fresh reagents for another 2 hours.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin).[3]

-

Pass: Beads are colorless (99%+ coupling).

-

Fail: Beads are blue. If positive after recoupling, cap unreacted amines with Acetic Anhydride/DIEA.

-

Protocol B: Chain Extension (The "Danger Zone")

Context: This applies if you are adding another amino acid onto the N-terminus of the HyLeu residue and the HyLeu side-chain hydroxyl is unprotected .

Risk Mitigation: The hydroxyl group of HyLeu is nucleophilic. When you activate the next amino acid (AA_{n+1}), it may esterify the HyLeu hydroxyl instead of amidating the amine.

-

Deprotection of Boc-HyLeu:

-

Coupling the Next Amino Acid (AA_{n+1}):

-

Reagent Choice: Use DIC/HOAt or DIC/Oxyma .[1] Avoid HATU/DIEA here, as the basic environment promotes O-acylation [3].

-

Stoichiometry: Use a slight excess (1.1–1.5 eq) of the incoming AA, rather than the standard 3-5 eq. This "starvation" method forces the more nucleophilic amine to react while leaving the less nucleophilic hydroxyl unreacted.

-

Temperature: Perform this coupling at 0°C for the first hour, then warm to RT. Low temperature favors amide formation over ester formation.

-

-

Post-Coupling Wash:

-

Wash extensively with DMF.

-

Optional: Treat with 20% Piperidine/DMF for 5 minutes (if using Fmoc strategy for the next steps) or dilute hydrazine. This can sometimes cleave labile esters (O-acylated byproducts) while leaving the amide bond intact, though this is risky in Boc chemistry. Best practice is prevention via Protocol B.2.

-

Final Cleavage & Isolation

For Boc-chemistry, the final cleavage utilizes Hydrogen Fluoride (HF).

-

Preparation: Dry the resin completely under high vacuum (overnight).

-

Scavenger Cocktail:

-

Standard: p-Cresol (10%) : p-Thiocresol (5%).

-

For HyLeu: The hydroxyl group is stable to HF. No special scavenger is needed for the OH itself, but ensure scavengers are present if Trp/Met/Cys are in the sequence.

-

-

Reaction:

-

Condense anhydrous HF into the reaction vessel at -78°C.

-

Warm to 0°C and stir for 60 minutes.

-

Evaporate HF under a stream of Nitrogen.

-

-

Extraction:

-

Wash the resin with cold diethyl ether (removes scavengers).

-

Extract the peptide with 10-50% Acetic Acid in Water (depending on solubility).

-

Lyophilize immediately.

-

Analytical Quality Control

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS or MALDI-TOF | Mass ± 1 Da. Look for +16 Da (Oxidation) or +AA mass (Double hit) artifacts. |

| Purity | RP-HPLC (C18 Column) | >95% area integration. |

| Chirality | Marfey's Analysis [4] | Hydrolyze peptide (6N HCl), derivatize with FDAA, and compare to standards to confirm (2R,3S) integrity. |

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467. Link

-

Coin, I., Beyermann, M., & Bienert, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 1(1), 58-64. Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

activation of Boc-amino acids for peptide coupling

An Application Guide to the Chemical Strategies for Activating Boc-Amino Acids in Peptide Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protection strategy remains a cornerstone of solid-phase peptide synthesis (SPPS), particularly in large-scale and industrial applications. The success of each elongation cycle hinges on the quantitative formation of a peptide bond between the incoming Nα-Boc-protected amino acid and the N-terminal amine of the growing peptide chain. This reaction is not spontaneous; it requires the specific and efficient activation of the amino acid's carboxyl group to transform it into a reactive acylating agent. This guide provides an in-depth exploration of the principal activation methodologies, elucidating the underlying chemical mechanisms, offering field-tested protocols, and discussing the rationale behind selecting a specific strategy to mitigate common side reactions and ensure the integrity of the final peptide product.

The Foundational Principle: Carboxyl Group Activation

Peptide bond formation is an amidation reaction—a condensation between a carboxylic acid and an amine that eliminates water.[1] In the context of SPPS, this reaction must be rapid, efficient, and free from side reactions to achieve high purity in the final peptide. The core challenge is that a carboxyl group is not sufficiently electrophilic to react with the N-terminal amine of the peptide-resin.[2] Therefore, the first step in any coupling protocol is the conversion of the carboxyl group into a more reactive species, an "activated" intermediate.[1][2]

The ideal activation process should:

-

Proceed rapidly and quantitatively under mild conditions.

-

Generate a highly reactive acylating agent.

-

Minimize the risk of racemization at the α-carbon of the activated amino acid.[1]

-

Avoid side reactions related to amino acid side chains.

The general workflow for a coupling cycle in Boc-SPPS is a well-defined sequence of deprotection, neutralization, and coupling steps. The activation of the Boc-amino acid is a critical component of the coupling stage.

Figure 1: High-level workflow of a single elongation cycle in Boc-SPPS, highlighting the activation sub-process.

Carbodiimide-Mediated Activation: The Classic Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most fundamental activating agents used in peptide synthesis.[3]

Mechanism of Action

The mechanism involves the attack of the Boc-amino acid's carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate.[3] This intermediate can then follow two pathways:

-

Direct Aminolysis: It can be directly attacked by the N-terminal amine of the peptide-resin to form the desired peptide bond and a urea byproduct.

-

Side Reaction: It can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling reaction.[3]

To suppress the N-acylurea side reaction and minimize racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[4][5] HOBt rapidly intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester. This active ester is sufficiently electrophilic to react cleanly with the amine, significantly improving coupling efficiency and preserving stereochemical integrity.[3]

Figure 2: Activation mechanism using carbodiimides with an HOBt additive.

Protocol: DIC/HOBt Activation

This protocol is standard for manual Boc-SPPS. DIC is preferred over DCC for solid-phase synthesis because its byproduct, diisopropylurea (DIU), is soluble in common solvents like DMF and DCM, whereas dicyclohexylurea (DCU) is largely insoluble and can clog resin pores and tubing.[4]

-

Resin Preparation: Start with the deprotected and neutralized peptide-resin, washed and swollen in DMF or DCM.

-

Reagent Preparation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

-

Activation: Add DIC (3 equivalents) to the amino acid/HOBt solution. Allow the activation to proceed for 15-30 minutes at room temperature. This is known as "pre-activation".[6]

-

Coupling: Transfer the filtered activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6]

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and the DIU byproduct.

Onium Salts: High-Efficiency Activating Agents

To achieve faster and more efficient couplings, especially for sterically hindered amino acids, phosphonium and aminium/uronium salts were developed. These reagents are typically used for in situ activation, where activation and coupling occur in the same vessel.

A. Phosphonium Salts (BOP, PyBOP)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was one of the first highly efficient, single-component coupling reagents.[4][7]

-

Mechanism: In the presence of a base (typically DIEA), BOP reacts with the Boc-amino acid to directly generate the same HOBt-active ester as the carbodiimide method, but much more rapidly.[2][8]

-

Advantages: Very high coupling efficiency, minimal racemization, and suppression of asparagine/glutamine side-chain dehydration.[4]

-

Critical Disadvantage: The BOP reaction releases one equivalent of hexamethylphosphoramide (HMPA), a potent carcinogen.[1][4] This severe toxicity led to its replacement by safer alternatives.

PyBOP , (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, was developed as a direct, non-toxic replacement for BOP.[1][4] It functions via the same mechanism but releases a non-carcinogenic phosphine oxide byproduct.

B. Aminium/Uronium Salts (HBTU, TBTU, HATU)

HBTU, TBTU, and HATU are the most widely used coupling reagents in modern automated peptide synthesizers for both Boc and Fmoc chemistry.[1][4]

-

Mechanism: These reagents react with the Boc-amino acid in the presence of a base (e.g., DIEA) to form the corresponding active ester (O-Bt for HBTU/TBTU, O-At for HATU).[6] The activation is extremely rapid, often completing within minutes.

-

Advantages: High coupling yields, fast reaction kinetics, and suitability for difficult sequences. HBTU and TBTU are cost-effective and highly reliable.[1] HATU, which incorporates the more reactive HOAt additive, is often reserved for the most challenging couplings, such as N-methylated or sterically bulky amino acids.[4]

Protocol: In Situ HBTU Activation

This protocol is a standard procedure for both manual and automated Boc-SPPS.

-

Resin Preparation: Start with the deprotected and neutralized peptide-resin, washed and swollen in DMF.

-

Reagent Solution: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.

-

Coupling Initiation: Transfer the amino acid/HBTU solution to the reaction vessel containing the resin. Immediately add DIEA (6 eq.). The base initiates the activation, which then proceeds to couple with the free amine on the resin.

-

Reaction: Agitate the mixture for 30-90 minutes. While many couplings are complete in under 30 minutes, longer times may be needed for difficult residues.[6]

-

Monitoring & Washing: Follow the same monitoring and washing procedures as described in the DIC/HOBt protocol.

Symmetric Anhydrides: A Highly Reactive Alternative

Symmetric anhydrides are among the most reactive acylating species used in SPPS.

-

Formation: They are typically pre-formed by reacting two equivalents of a Boc-amino acid with one equivalent of a carbodiimide (usually DCC or DIC) in DCM or DMF.[6] After a brief reaction time (30-60 min), the precipitated urea is filtered off, and the anhydride solution is used immediately.

-

Advantages: Extremely high reactivity, leading to very fast and clean couplings.

-

Disadvantages: Requires two equivalents of the expensive Boc-amino acid per coupling, making it less atom-economical. Furthermore, this method is known to cause significant side-chain dehydration of Asparagine (Asn) and Glutamine (Gln) to form a β-cyanoalanine or glutarimide derivative, respectively.[6][9] Therefore, it should not be used for these residues; a milder HOBt-based method is preferred.[9]

Comparative Analysis & Troubleshooting

The choice of activation strategy is a critical experimental parameter that depends on the specific amino acid sequence, the scale of the synthesis, and cost considerations.

| Activation Method | Key Reagents | Relative Speed | Racemization Risk | Key Advantages | Key Disadvantages & Mitigation |

| Carbodiimide | DIC / HOBt | Moderate | Low (with HOBt) | Cost-effective, reliable for standard couplings.[5] | Slower than onium salts; potential for N-acylurea formation (mitigated by HOBt).[3] |

| Phosphonium Salt | PyBOP / DIEA | Very Fast | Very Low | High efficiency, good for hindered couplings.[1] | Higher cost than carbodiimides. Avoid original BOP reagent (toxic HMPA byproduct).[1][4] |

| Aminium Salt | HBTU / DIEA | Very Fast | Very Low | Industry standard, excellent for automation, very reliable.[1][6] | Higher cost; can cause chain termination via guanylation if excess reagent is used without sufficient carboxylate present.[5] |

| Symmetric Anhydride | Boc-AA (2 eq.) / DIC (1 eq.) | Extremely Fast | Low | Highest reactivity, useful for very difficult couplings. | Poor atom economy; causes dehydration of Asn/Gln side chains.[6][9] |

Troubleshooting Common Coupling Failures

Issue: Incomplete Coupling (Positive Kaiser Test)

-

Cause: Often due to steric hindrance from bulky amino acids (e.g., Val, Ile) or peptide aggregation on the resin.[10]

-

Solution 1: Double Coupling: If the Kaiser test is positive after the initial coupling, simply drain the vessel and repeat the entire coupling procedure with a fresh solution of activated amino acid.[10]

-

Solution 2: Switch Reagents: For a particularly difficult step, switch to a more powerful activating agent for the recoupling attempt (e.g., use HATU if HBTU failed).

-

Solution 3: Increase Reaction Time/Temperature: Extending the coupling time or gently warming the reaction vessel (to ~40°C) can improve yields, though this may slightly increase the risk of racemization.

Conclusion